

Methyl Chloroglyoxylate: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Methyl chloroglyoxylate

Cat. No.: B108312

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This guide provides an in-depth exploration of **methyl chloroglyoxylate**, a versatile and highly reactive reagent pivotal to modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical manufacturing, this document elucidates the compound's fundamental properties, reactivity, and applications, while emphasizing safe handling and established synthetic protocols.

Core Compound Identity and Properties

Methyl chloroglyoxylate, also known by synonyms such as Methyl 2-chloro-2-oxoacetate and Methyl oxalyl chloride, is a critical building block in synthetic chemistry.^{[1][2][3]} Its utility stems from the presence of two distinct reactive sites: an acyl chloride and a methyl ester.

CAS Number: 5781-53-3^{[1][2][4][5][6]}

Molecular Formula: C₃H₃ClO₃^{[1][2][4]}

Chemical Structure and Physicochemical Properties

The structure of **methyl chloroglyoxylate** features a central two-carbon backbone. One carbon is part of a methyl ester group, while the adjacent carbon is an acyl chloride. This arrangement confers a high degree of reactivity, making it a potent acylating agent.^[3]

Structure of **Methyl Chloroglyoxylate**

Caption: 2D structure of **methyl chloroglyoxylate**.

A summary of its key physicochemical properties is presented below for quick reference.

Property	Value	Source
Molecular Weight	122.51 g/mol	[2]
Appearance	Colorless to light yellow liquid	[4][7][8]
Boiling Point	118-120 °C	[8]
Density	~1.33 g/mL at 25 °C	[8]
Refractive Index	n _{20/D} 1.419	[1]
Solubility	Soluble in benzene, chloroform, ether. Decomposes in water.	[8]
Purity (Typical)	>96% (GC)	

Reactivity and Mechanistic Considerations

The synthetic utility of **methyl chloroglyoxylate** is anchored in the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and enolates. The methyl ester group is comparatively less reactive, allowing for selective transformations at the acyl chloride site under controlled conditions.

This dual reactivity is the cornerstone of its application in constructing complex molecular architectures. For instance, in the synthesis of heterocyclic compounds, the acyl chloride can react with a nucleophile on a substrate, followed by a subsequent intramolecular reaction involving the ester group to facilitate cyclization.

Applications in Synthesis

Methyl chloroglyoxylate is a key intermediate in the synthesis of a diverse array of high-value molecules.[8]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, it serves as a crucial intermediate for Active Pharmaceutical Ingredients (APIs).^{[3][9][10]} Its applications include the synthesis of heterocyclic compounds and peptidomimetic structures.^{[3][9]} Notably, it is used in the synthesis of phenanthrene β -diketo acids, which are being investigated as potential HIV-1 integrase inhibitors, and in the preparation of coumarin-based fluorescent probes.^[5]

The agrochemical sector utilizes **methyl chloroglyoxylate** for manufacturing herbicides, insecticides, and fungicides.^{[3][9][10]} Its high reactivity and versatility make it an ideal building block for complex crop protection agents.^[9]

Organic Synthesis Reagent

As a powerful acylating agent, it is employed to introduce methoxalyl groups into organic molecules.^{[8][9]} It is also a reactant in various named reactions and synthetic strategies, including:

- Regioselective synthesis of fused coumarins^[1]
- Cyclization to form substituted isoxazoles and other heterocycles^[1]
- Intramolecular Wittig reactions^[1]
- Acylation of silyl enol ethers^[1]
- Iron-mediated cleavage of C-C bonds

Safety, Handling, and Storage

Methyl chloroglyoxylate is a hazardous substance that requires strict safety protocols.

Hazard Identification:

- Flammable liquid and vapor.^{[2][4][11]}
- Causes severe skin burns and eye damage.^{[2][4][11]}
- Lachrymator: It is a substance that irritates the eyes and causes tears.^{[11][12]}

- Reacts violently with water and is moisture-sensitive.[8][12]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably in a chemical fume hood.[11][13]
- Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[4][11]
- Avoid inhalation of vapors.[13]
- Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use only non-sparking tools and take precautionary measures against static discharge.[4][11]

Storage:

- Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][13]
- Keep containers tightly closed.[4][11]
- Store under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[8][11]

Experimental Protocol: General Procedure for Acylation of an Amine

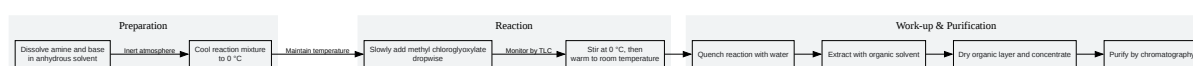
This protocol provides a generalized procedure for the acylation of a primary or secondary amine with **methyl chloroglyoxylate**. This is a representative protocol and may require optimization for specific substrates.

Materials:

- **Methyl chloroglyoxylate**
- Amine substrate
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for anhydrous reactions

Experimental Workflow



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Caption: General workflow for the acylation of an amine.

Step-by-Step Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate (1.0 eq) and a tertiary amine base (1.2 eq) in an anhydrous aprotic solvent.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Addition of Reagent:** Slowly add **methyl chloroglyoxylate** (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
- **Reaction:** Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

Methyl chloroglyoxylate is an indispensable tool in the arsenal of the modern synthetic chemist. Its defined reactivity profile, coupled with its commercial availability, makes it a go-to reagent for the efficient construction of complex molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and strict adherence to safety protocols are paramount to harnessing its full synthetic potential.

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